N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide
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Overview
Description
N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.
Attachment of Propyl Chain: The propyl chain is attached through an alkylation reaction, often using a propyl halide in the presence of a base.
Formation of Propanamide: The final step involves the formation of the propanamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products .
Scientific Research Applications
N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The fluorophenyl group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Fluorophenyl Compounds: Fluorophenyl derivatives like fluoxetine and fluticasone also contain the fluorophenyl group and have diverse pharmacological effects.
Uniqueness
N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide is unique due to its specific combination of the benzimidazole core and the fluorophenyl group, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-2-20(25)22-13-7-12-19-23-17-10-5-6-11-18(17)24(19)14-15-8-3-4-9-16(15)21/h3-6,8-11H,2,7,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWODMJMFVGKXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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